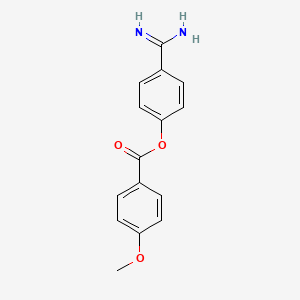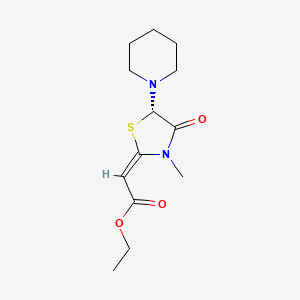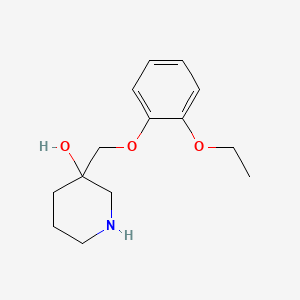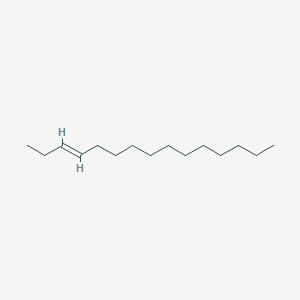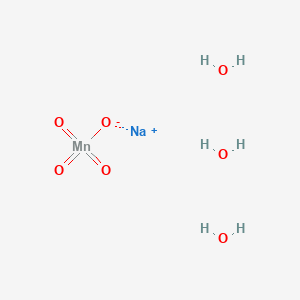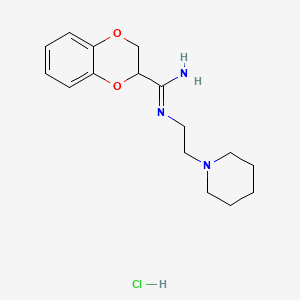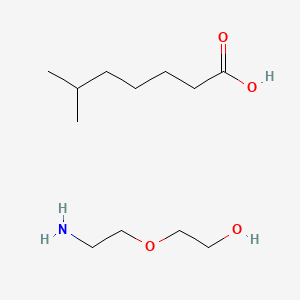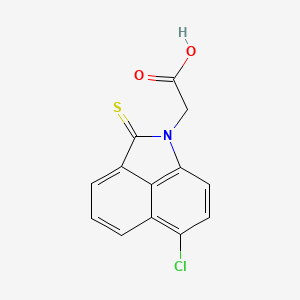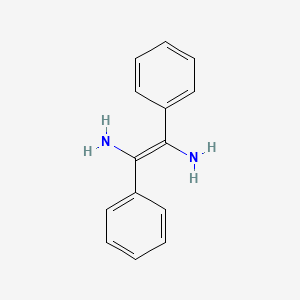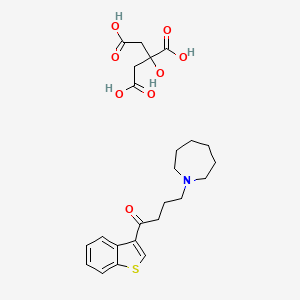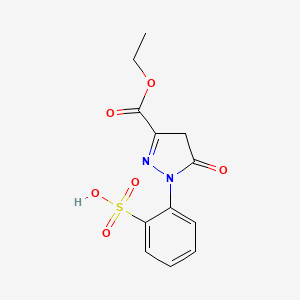
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to a ribofuranosyl group and a thioether linkage to a naphthalenylmethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Ribofuranosyl Group: The ribofuranosyl group is introduced through a glycosylation reaction, where the purine base is reacted with a ribose derivative under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is formed by reacting the intermediate compound with a naphthalenylmethyl thiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the naphthalenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted purine and naphthalenylmethyl derivatives.
Aplicaciones Científicas De Investigación
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The thioether linkage and the ribofuranosyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purine, 6-(((2-methylphenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- 9H-Purine, 6-(((2-ethylphenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-alpha-D-ribofuranosyl-
Uniqueness
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- is unique due to its specific structural features, such as the naphthalenylmethyl group and the beta-L-ribofuranosyl configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
56964-75-1 |
|---|---|
Fórmula molecular |
C22H22N4O4S |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methylnaphthalen-1-yl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1 |
Clave InChI |
NSYRTUCJWAVRER-FUOQNJDISA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



